Diretinyl ether

Description

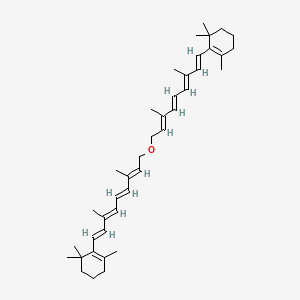

Structure

2D Structure

Properties

CAS No. |

442662-30-8 |

|---|---|

Molecular Formula |

C40H58O |

Molecular Weight |

554.9 g/mol |

IUPAC Name |

2-[(1E,3E,5E,7E)-9-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,7-dimethylnona-1,3,5,7-tetraenyl]-1,3,3-trimethylcyclohexene |

InChI |

InChI=1S/C40H58O/c1-31(21-23-37-35(5)19-13-27-39(37,7)8)15-11-17-33(3)25-29-41-30-26-34(4)18-12-16-32(2)22-24-38-36(6)20-14-28-40(38,9)10/h11-12,15-18,21-26H,13-14,19-20,27-30H2,1-10H3/b17-11+,18-12+,23-21+,24-22+,31-15+,32-16+,33-25+,34-26+ |

InChI Key |

ALMBISBNVAOMCL-XBWCUBMNSA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC/C=C(/C=C/C=C(/C=C/C2=C(CCCC2(C)C)C)\C)\C)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOCC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C |

Origin of Product |

United States |

Advanced Synthetic and Biosynthetic Methodologies for Retinyl Ethers

Chemical Synthesis of Diretinyl Ether and Analogues

While specific literature detailing the synthesis of this compound is limited, its construction can be approached through established methodologies for forming ether linkages, particularly those suited for sterically demanding substrates. The inherent bulk of the retinyl group presents a significant challenge, necessitating the use of robust and carefully selected synthetic strategies.

The Williamson ether synthesis stands as a foundational and highly versatile method for forming ether bonds via an S\textsubscriptN2 mechanism. masterorganicchemistry.comlibretexts.org This approach involves the reaction of an alkoxide with a suitable alkyl halide or sulfonate. In the context of retinyl ethers, this would entail the deprotonation of retinol (B82714) to form a potent retinoxide nucleophile, which then attacks a retinyl derivative bearing a good leaving group.

A common procedure involves first treating an alcohol with a strong base, such as sodium hydride (NaH) or n-butyllithium, to generate the corresponding alkoxide. masterorganicchemistry.comgoogle.com This alkoxide then displaces a halide from an alkyl halide to form the ether. A plausible pathway to this compound would therefore involve the reaction between a lithium or sodium retinoxide and a retinyl halide (e.g., retinyl bromide). This strategy has been successfully employed in the synthesis of other retinyl ethers, such as retinyl benzyl (B1604629) ethers, where a solution of lithium retinoxide is reacted with benzyl bromide. google.com

Table 1: Proposed Williamson Synthesis for this compound

| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Proposed Product |

|---|---|---|

| Sodium Retinoxide | Retinyl Bromide | This compound |

For this reaction to be successful, careful consideration of steric hindrance is crucial. Because the Williamson synthesis proceeds via an S\textsubscriptN2 pathway, it is most efficient with primary alkyl halides. masterorganicchemistry.com The bulky nature of the retinyl group could lead to competing elimination reactions. libretexts.org

Catalytic methods offer an alternative to traditional nucleophilic substitution, often proceeding under milder conditions and with greater efficiency. Various catalysts have been shown to promote the formation of C-O bonds. For instance, iron(III) chloride (FeCl\textsubscript3) has been used to catalyze the substitution reaction of propargylic alcohols with various nucleophiles, including other alcohols, to form ethers. organic-chemistry.org Palladium catalysts have also been utilized in retinoid chemistry, primarily for isomerization, demonstrating the compatibility of retinoid structures with transition metal catalysis. nih.gov

A potential catalytic approach to this compound could involve a Lewis acid-catalyzed condensation of two retinol molecules or the reaction of retinol with an activated retinyl derivative.

Table 2: Potential Catalytic Systems for Retinyl Ether Synthesis

| Catalyst | Reactants | Reaction Type |

|---|---|---|

| Iron(III) Chloride (FeCl\textsubscript3) | Retinol + Activated Retinol | Substitution/Condensation |

| Zinc(II) Triflate (Zn(OTf)\textsubscript2) | Retinol + Retinyl Bromide | Coupling |

The significant steric hindrance expected in this compound makes its synthesis a formidable challenge, often rendering traditional methods like the Williamson ether synthesis inefficient due to competing elimination reactions. researchgate.netnih.gov This necessitates exploring novel strategies specifically developed for the construction of hindered ethers.

One innovative approach leverages electrochemical oxidation to generate high-energy carbocations from simple carboxylic acids under non-acidic conditions. nih.gov These reactive intermediates can then be "trapped" by an alcohol nucleophile to form a new ether bond. This method has proven effective for a wide range of ethers that are otherwise difficult to access. nih.gov

A hypothetical application of this technology to synthesize this compound could involve the electrochemical decarboxylation of retinoic acid to generate a retinyl carbocation. This highly reactive species could then be intercepted by a second molecule of retinol, acting as the nucleophile, to forge the sterically congested this compound linkage. This strategy circumvents the limitations of S\textsubscriptN2 reactions and provides a modern solution to the long-standing challenge of synthesizing hindered molecules. nih.govresearchgate.net

Enzymatic and Biocatalytic Pathways to Ether Lipids

The biosynthesis of ether lipids is a complex, multi-step process that is spatially segregated between two key cellular organelles: the peroxisome and the endoplasmic reticulum. frontiersin.orgnih.govoup.com While a specific biosynthetic pathway for this compound is not known, understanding the general mechanism of ether lipid formation provides insight into how such structures are created in biological systems.

The journey of ether lipid synthesis begins in the peroxisome. nih.govwikipedia.org This organelle houses the initial, critical enzymes required to construct the characteristic alkyl-ether bond. frontiersin.orgwikipedia.org The process starts with the acylation of dihydroxyacetone phosphate (B84403) (DHAP), a glycolysis intermediate. nih.gov The resulting acyl-DHAP is then converted into 1-alkyl-DHAP, the first ether-linked intermediate. nih.gov This precursor is subsequently reduced to 1-O-alkyl-glycerol-3-phosphate (AGP). nih.govresearchgate.net

Once the foundational ether-linked precursor, AGP, is synthesized in the peroxisome, it is transported to the endoplasmic reticulum (ER) for the completion of its synthesis into mature ether phospholipids (B1166683) like plasmalogens. frontiersin.orgbeilstein-journals.org The enzymes in the ER are responsible for adding a fatty acid at the sn-2 position and attaching the final headgroup (such as choline (B1196258) or ethanolamine) at the sn-3 position. researchgate.netembopress.org This cooperative interplay between peroxisomes and the ER is essential for the cell's ability to produce this vital class of lipids. oup.com

The biosynthesis of ether lipids is orchestrated by a series of specialized enzymes, with the initial and rate-limiting steps occurring within the peroxisome. Four key enzymes are central to this process.

DHAPAT (Dihydroxyacetonephosphate Acyltransferase) , also known as GNPAT, catalyzes the first committed step in the pathway. nih.govscholaris.ca This peroxisomal enzyme transfers a long-chain acyl-CoA to dihydroxyacetone phosphate (DHAP), forming acyl-DHAP. nih.gov DHAPAT is a peripheral membrane protein, and its function is indispensable for the de novo synthesis of all ether lipids. scholaris.ca Deficiencies in this enzyme are associated with severe peroxisomal disorders. scholaris.ca

AGPS (Alkylglycerone Phosphate Synthase) , also known as ADAPS, is the enzyme that performs the hallmark reaction of this pathway: the formation of the ether bond. nih.govwikipedia.org Located in the peroxisome, AGPS exchanges the acyl group of acyl-DHAP for a long-chain fatty alcohol, producing 1-alkyl-DHAP. frontiersin.orgnih.gov This step is considered a critical and rate-limiting stage in ether lipid synthesis. nih.govpnas.org Elevated expression of AGPS has been linked to the aggressiveness of various cancers, highlighting its importance in cellular metabolism and pathology. pnas.orgescholarship.org

FAR1 (Fatty Acyl-CoA Reductase 1) is a peroxisomal membrane-associated enzyme responsible for generating the fatty alcohol substrate required by AGPS. nih.govnih.gov FAR1 reduces long-chain fatty acyl-CoAs (typically with 16-18 carbon atoms) to their corresponding fatty alcohols. researchgate.net The activity of FAR1 is tightly regulated through a negative feedback mechanism; its stability and turnover are modulated by cellular levels of plasmalogens, ensuring a balanced supply of precursors for ether lipid synthesis. nih.govresearchgate.net Mutations in the FAR1 gene can lead to peroxisomal disorders characterized by deficient ether lipid biosynthesis. nih.gov

Table 3: Key Enzymes in the Peroxisomal Ether Lipid Biosynthesis Pathway

| Enzyme | Full Name | Gene Name | Cellular Location | Substrate(s) | Product | Key Function |

|---|---|---|---|---|---|---|

| DHAPAT | Dihydroxyacetonephosphate Acyltransferase | GNPAT | Peroxisome | DHAP + Acyl-CoA | Acyl-DHAP | Catalyzes the first step of ether lipid synthesis. nih.govnih.gov |

| AGPS | Alkylglycerone Phosphate Synthase | AGPS | Peroxisome | Acyl-DHAP + Fatty Alcohol | 1-Alkyl-DHAP | Forms the defining ether bond by exchanging an acyl chain for an alkyl chain. frontiersin.orgnih.gov |

| FAR1 | Fatty Acyl-CoA Reductase 1 | FAR1 | Peroxisome | Fatty Acyl-CoA | Fatty Alcohol | Produces the fatty alcohol required for the AGPS-catalyzed reaction. nih.govnih.gov |

Heterologous Expression Systems for Ether Biosynthesis Pathway Elucidation

In the broader field of biochemistry, heterologous expression systems are indispensable tools for elucidating novel biosynthetic pathways. Should a this compound biosynthetic pathway be discovered, these systems would be pivotal in characterizing the involved enzymes. This approach involves introducing genes from a source organism into a more easily manipulated host, such as Escherichia coli or Saccharomyces cerevisiae.

Researchers could, for instance, express candidate enzymes believed to be responsible for retinol etherification in these hosts. By providing retinol as a substrate and analyzing the resulting products, one could confirm the enzymatic activity and identify the synthesized ether. This methodology has been successfully employed to understand the biosynthesis of various natural products, including other types of ethers.

Hypothetical Application to this compound Research:

| Host Organism | Target Enzyme(s) | Expected Outcome |

| Escherichia coli | Putative Retinol Etherase | Production of this compound from supplemented retinol. |

| Saccharomyces cerevisiae | Candidate Ether Synthase | Identification of gene(s) responsible for ether bond formation between retinol molecules. |

This table is a hypothetical representation of how heterologous expression systems could be used and does not reflect existing research.

Proposed Biosynthetic Pathways for this compound in Biological Systems

Given the lack of evidence for its existence, any proposed biosynthetic pathway for this compound is entirely speculative. However, drawing parallels from known ether biosynthesis mechanisms in nature could offer some theoretical possibilities. The formation of an ether linkage typically involves the activation of a hydroxyl group, followed by nucleophilic attack by another alcohol.

One hypothetical pathway could involve the enzymatic activation of one retinol molecule, perhaps through phosphorylation or by forming another reactive intermediate. This activated retinol could then be susceptible to nucleophilic attack by the hydroxyl group of a second retinol molecule, resulting in the formation of this compound and the release of the activating group. The enzyme catalyzing such a reaction would likely be a novel type of transferase.

Another possibility, though less common for this type of substrate, could involve a dehydration reaction between two retinol molecules, catalyzed by a specific synthase. This would require the enzyme to bring two retinol molecules into close proximity and facilitate the removal of a water molecule to form the ether bond.

It is important to reiterate that these proposed pathways are conjectural and serve only to illustrate the types of biochemical reactions that could theoretically lead to the formation of this compound. Without experimental evidence, the natural occurrence and biosynthesis of this compound remain an open question in the field of retinoid biochemistry.

Molecular Structure and Advanced Interaction Studies of Diretinyl Ether

Theoretical Elucidation of Intramolecular Structural Dynamics

The intramolecular dynamics of diretinyl ether are largely governed by the rotational freedom around its single bonds and the inherent flexibility of its two long polyene chains. Each chain consists of conjugated double bonds, which impart a degree of rigidity, but the single bonds within the chains and connecting the chains to the terminal trimethylcyclohexenyl rings allow for a multitude of possible conformations.

Theoretical studies on similar polyene structures, such as retinoic acid, reveal that steric interactions play a crucial role in determining the preferred conformations. For instance, the bond between the cyclohexenyl ring and the polyene chain often adopts a distorted s-gauche conformation to minimize steric hindrance between the methyl groups on the ring and the chain. nih.gov It is highly probable that this compound exhibits similar conformational preferences at both ends of the molecule.

Quantitative Analysis of Intermolecular Forces in Ether-Containing Systems

The intermolecular forces dictating the behavior of this compound are a combination of those characteristic of large, nonpolar molecules and the specific contributions from its central ether group. The primary intermolecular forces at play are London dispersion forces and dipole-dipole interactions.

London Dispersion Forces (LDF): Given the large size and extensive hydrocarbon structure of this compound (C40H58O), London dispersion forces are the predominant intermolecular interaction. stackexchange.comquora.comwikipedia.org These forces arise from temporary fluctuations in electron distribution, creating transient dipoles that induce corresponding dipoles in neighboring molecules. The strength of LDF increases with the size of the electron cloud and the surface area of the molecule. youtube.comkhanacademy.org Consequently, the long polyene chains and terminal rings of this compound contribute significantly to strong dispersion forces, influencing its physical properties such as melting and boiling points.

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| London Dispersion Forces | Temporary attractive forces resulting from fluctuating electron distributions in atoms and molecules. Strength increases with molecular size. | Dominant intermolecular force due to the large size and extensive hydrocarbon structure. |

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule. | Present due to the polar C-O-C ether linkage, but their contribution is minor compared to LDF. |

Computational Approaches to Molecular Conformation and Flexibility

Computational methods are invaluable for exploring the vast conformational space of flexible molecules like this compound. Techniques such as molecular dynamics (MD) simulations and conformational search algorithms can provide insights into the molecule's preferred shapes and flexibility.

Studies on long-chain ethers and polyenes have demonstrated the utility of these computational approaches. researchgate.netacs.org For this compound, a systematic conformational search would likely involve the rotation of all single bonds in discrete increments to generate a library of possible conformers. The energy of each conformer would then be calculated to identify the low-energy, and thus more probable, structures.

Computational analyses of retinoic acid have identified multiple energy minima corresponding to different rotational isomers (rotamers) around the C6-C7 bond, with distorted s-gauche conformers being the most stable. nih.gov A similar computational approach for this compound would likely reveal a complex potential energy surface with numerous local minima, reflecting its high degree of conformational flexibility.

| Computational Method | Application to this compound | Anticipated Findings |

|---|---|---|

| Conformational Search | Systematic or stochastic rotation of single bonds to generate a wide range of molecular geometries. | Identification of low-energy, stable conformers, likely with s-gauche orientations at the ring-chain junction. |

| Molecular Dynamics (MD) Simulations | Simulation of the molecule's motion over time to study its dynamic behavior. | Understanding the flexibility of the polyene chains and the influence of the ether linkage on molecular shape and interactions. |

| Quantum Mechanical Calculations | Calculation of the potential energy surface to map the energy landscape of different conformations. | Precise determination of the relative energies of different conformers and the energy barriers between them. |

Molecular Interaction Analysis with Model Biological Systems

The large, hydrophobic nature of this compound suggests that its interactions with biological systems will be primarily driven by hydrophobic effects. Studies on retinol (B82714) and other retinoids provide a strong basis for predicting how this compound might interact with model biological systems such as lipid bilayers and binding proteins.

Interaction with Lipid Bilayers: Retinoids are known to intercalate into phospholipid bilayers. nih.gov The degree of perturbation to the bilayer structure depends on the specific retinoid. For example, retinol causes a significant decrease in the gel-to-liquid crystalline phase transition temperature and a decrease in the order of the lipid side chains, consistent with its insertion into the bilayer interior. nih.gov Given its even greater hydrophobicity, this compound is expected to readily partition into the hydrophobic core of a lipid membrane. The two bulky retinoid moieties would likely embed within the acyl chain region of the bilayer, potentially causing significant disruption to the local lipid packing and increasing membrane fluidity. The central ether linkage, being slightly more polar, may position itself closer to the interfacial region of the bilayer. The presence of an ether linkage in phospholipids (B1166683) has been shown to result in a more ordered and less mobile layer of water at the headgroup region, which could also be a factor in the interaction of this compound with membranes. nih.gov

Interaction with Proteins: The transport and function of natural retinoids are mediated by specific binding proteins. nih.govplos.orgnih.gov These proteins typically feature a hydrophobic binding pocket that encapsulates the retinoid molecule. nih.gov While no specific binding protein for this compound has been identified, it is conceivable that it could interact with proteins that have large, accessible hydrophobic domains. The interaction would likely be dominated by hydrophobic and van der Waals forces between the retinoid chains and nonpolar amino acid residues within the protein's binding site. The ether oxygen could potentially act as a hydrogen bond acceptor if a suitable donor group is present in the binding pocket. stackexchange.com The large size of this compound would necessitate a correspondingly large binding cavity, suggesting that it might interact with proteins that bind other large lipids or hydrophobic molecules.

Investigation of Biological Roles and Molecular Mechanisms of Diretinyl Ether

Elucidation of Cellular Signaling Cascades Modulated by Retinyl Ethers

Retinyl ethers, as part of the broader class of retinoids, are implicated in the modulation of complex cellular signaling networks that govern cell fate and function. Their influence extends to critical pathways that regulate cell growth, proliferation, and metabolism. While direct research on diretinyl ether is limited, studies on related retinoids, such as retinol (B82714) and other retinyl esters, provide a foundational understanding of their potential molecular interactions.

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cellular processes including growth, survival, and proliferation. wikipedia.orgnih.gov Dysregulation of this pathway is frequently observed in various diseases, including cancer. wikipedia.orgnih.gov Evidence suggests that retinoids can influence this signaling cascade. For instance, retinol, the alcohol form of vitamin A, has been shown to directly activate the PI3K/Akt signaling pathway in mouse embryonic stem cells. researchgate.netnih.gov This activation was found to be independent of retinol's metabolism to retinoic acid, suggesting a direct role for retinol itself in modulating this pathway. researchgate.netnih.gov The activation proceeds through the insulin-like growth factor-1 receptor (IGF-1R) and insulin (B600854) receptor substrate 1 (IRS-1), leading to the engagement of Akt/PKB and mTOR complexes. nih.gov

While these findings are specific to retinol, they suggest a potential mechanism by which other retinoids, including this compound, might interact with and modulate the PI3K/AKT/mTOR pathway. The pathway's components, including PI3K, phospho-AKT, and phospho-mTOR, are key nodes for therapeutic intervention, and inhibitors of this pathway have been shown to reduce cell proliferation and promote apoptosis. nih.gov The interaction of retinoids with this pathway highlights a non-genomic mechanism of action that complements their classical role as transcriptional regulators.

| Compound | Signaling Pathway | Observed Effect | Mechanism | Cell Type |

|---|---|---|---|---|

| Retinol | PI3K/AKT/mTOR | Activation | Mediated through IGF-1 receptor/IRS-1 | Mouse Embryonic Stem Cells |

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play crucial roles in lipid metabolism and energy homeostasis. nih.govcreative-diagnostics.com The PPAR family consists of three subtypes: PPARα, PPARβ/δ, and PPARγ. creative-diagnostics.com These receptors function by forming a heterodimer with the Retinoid X Receptor (RXR), another nuclear receptor whose ligand is 9-cis-retinoic acid. creative-diagnostics.comresearchgate.net This PPAR-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. creative-diagnostics.com

The involvement of RXR as an obligate partner for PPARs signifies a critical point of convergence between retinoid and PPAR signaling pathways. researchgate.net The biological activities of various retinoids and their metabolites are connected to the activity of PPARs. For example, retinoid metabolism has been linked to the activity of PPARγ in controlling body-fat reserves. dovepress.com Retinol saturase (RetSat), an enzyme involved in retinol metabolism, is induced during adipocyte differentiation and by PPARγ activation. dovepress.com Furthermore, the forkhead factor Foxo1 has been shown to interact with and antagonize PPARγ activity, suggesting a complex regulatory network that integrates insulin signaling with nuclear hormone receptor pathways. nih.gov Given that this compound is a derivative of retinol, it is plausible that its metabolites could influence PPAR signaling, likely through the RXR component of the heterodimer, thereby affecting genes involved in lipid metabolism and cellular differentiation.

Functional Impact on Cellular Differentiation and Development Processes

Retinoids are well-established as critical regulators of cellular differentiation, proliferation, and embryonic development. nih.gov The most biologically active metabolite, retinoic acid, orchestrates these processes by regulating the expression of specific genes. nih.govscientificarchives.com This regulation is primarily mediated through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). mdpi.com Retinoids influence the differentiation of a wide array of cell types, including stem cells. nih.gov For example, all-trans retinoic acid (ATRA) is known to play a vital role in neural differentiation processes in various stem cell types. researchgate.net

Studies on retinyl esters, which are structurally related to this compound, have demonstrated their involvement in differentiation. For example, a mixed ester of hyaluronan with butyric and retinoic acid can induce the differentiation of human mesenchymal stem cells into a cardiac lineage. nih.gov Similarly, vitamin A, in the form of retinyl acetate, has been shown to induce the expression of TRAIL receptors, which is associated with the differentiation of intestinal epithelial cells. nih.gov Although direct evidence for this compound is scarce, its structural similarity to other retinyl esters suggests it could serve as a precursor to active retinoids or possess intrinsic activity, thereby influencing the intricate genetic programs that control cellular differentiation and tissue morphogenesis during development.

Mechanisms of Interaction with Biological Membranes and Lipid Microdomains

The interaction of retinoids with biological membranes is a crucial aspect of their transport, metabolism, and function. As lipophilic molecules, retinoids like this compound are expected to partition into the lipid bilayer of cell membranes. Dietary retinyl esters are transported in the circulation within chylomicrons and must be hydrolyzed before uptake by peripheral tissues. nih.govnih.gov This hydrolysis can be facilitated by enzymes like lipoprotein lipase (B570770) (LpL) at the cell surface, indicating a direct interaction with the plasma membrane environment. nih.gov

Studies using model photoreceptor membranes, which have a unique lipid composition rich in polyunsaturated fatty acids, have provided insights into how retinoids behave within a lipid environment. mdpi.com The presence of all-trans retinal (AtRAL), a retinoid aldehyde, was shown to increase the hydrophobicity of the membrane interior. mdpi.com The specific location and structural impact of a retinoid within the membrane are influenced by other membrane components, such as cholesterol and phosphatidylethanolamine. mdpi.com These components can determine the retinoid's orientation and behavior within the bilayer. mdpi.com It is plausible that this compound, due to its large, hydrophobic structure, would intercalate into the lipid membrane, potentially altering its physical properties such as fluidity and thickness. These interactions could influence the function of membrane-associated proteins and signaling complexes located within specific lipid microdomains, such as lipid rafts.

Role as an Endogenous Antioxidant at the Molecular Level

Retinoids and their carotenoid precursors are known to possess significant antioxidant properties. nih.gov They can protect cells from the damaging effects of oxidative stress by neutralizing reactive oxygen species (ROS). nih.gov The antioxidant function of these molecules stems from their conjugated double bond system, which allows them to quench singlet oxygen and stabilize free radicals. nih.gov Vitamin A, for instance, has demonstrated antioxidant properties. nih.gov

Influence on Gene Expression and Transcriptional Regulation

Retinoids are potent regulators of gene expression, a function central to their diverse biological effects. researchgate.net This regulation is chiefly mediated by the nuclear receptors RAR and RXR, which act as ligand-dependent transcription factors. mdpi.com Upon binding to their ligands (such as all-trans-retinoic acid for RARs and 9-cis-retinoic acid for RXRs), these receptors form heterodimers (RAR/RXR) that bind to retinoic acid response elements (RAREs) located in the promoter regions of target genes, thereby activating or repressing transcription. researchgate.netmdpi.com

Studies on retinyl methyl ether (RME), a compound analogous to this compound, have provided specific insights into how retinyl ethers can modulate gene expression. RME has been shown to act as a retinoic acid antagonist. nih.gov It exhibits inhibitory effects on the basal transcriptional activity of RARβ/RXRα and RARγ/RXRα heterodimers and antagonizes the retinoic acid-induced activation of these receptors. nih.gov Furthermore, RME can down-regulate the activity of the activator protein 1 (AP-1) transcription factor. nih.gov AP-1 is a key regulator of genes involved in cell proliferation and tumorigenesis. RME was found to inhibit AP-1 activity induced by various growth factors and oncogenes in breast cancer cells. nih.gov This repression of AP-1-responsive genes is thought to be one of the mechanisms behind the cancer-preventive effects of RME. nih.gov These findings suggest that this compound could similarly influence gene expression by modulating the activity of nuclear retinoid receptors and other transcription factors, thereby affecting a wide range of cellular processes.

| Compound | Target | Effect on Gene Expression | Mechanism |

|---|---|---|---|

| Retinyl Methyl Ether (RME) | RARβ/RXRα and RARγ/RXRα heterodimers | Inhibition of basal and RA-induced transcription | Acts as a retinoic acid antagonist |

| Retinyl Methyl Ether (RME) | Activator Protein 1 (AP-1) | Down-regulation of AP-1 activity | Repression of AP-1-responsive genes |

Metabolic Fate and Biotransformational Pathways of Diretinyl Ether

Identification of Primary Metabolic Pathways and Intermediate Compounds

While direct studies on diretinyl ether are limited, its metabolic pathway can be inferred from the metabolism of other retinyl ethers, such as retinyl methyl ether. The primary metabolic event is the cleavage of the ether linkage, which is hypothesized to yield two molecules of retinol (B82714). Evidence from studies on similar compounds suggests that this biotransformation is a critical step for the compound to become biologically active, as retinol is the precursor to other essential retinoids.

Following the initial cleavage, the resulting retinol molecules are subject to the same metabolic fate as retinol derived from dietary sources. This involves a series of oxidation steps. Retinol is first reversibly oxidized to retinaldehyde. This reaction is a crucial step in the visual cycle and also serves as a gateway to the production of the most biologically active form of vitamin A. Subsequently, retinaldehyde is irreversibly oxidized to retinoic acid. Retinoic acid then undergoes further oxidative metabolism to form more polar, water-soluble compounds that can be more readily eliminated from the body.

The intermediate compounds in the metabolism of this compound are therefore predicted to be:

Retinol: The direct product of ether bond cleavage.

Retinaldehyde (Retinal): Formed from the oxidation of retinol.

Retinoic Acid: Formed from the oxidation of retinaldehyde.

Oxidized and Conjugated Retinoic Acid Metabolites: More water-soluble forms produced for excretion.

| Metabolic Stage | Primary Compound | Key Transformation | Resulting Intermediate(s) |

|---|---|---|---|

| Initial Cleavage | This compound | Ether Bond Cleavage | Retinol |

| First Oxidation | Retinol | Reversible Oxidation | Retinaldehyde |

| Second Oxidation | Retinaldehyde | Irreversible Oxidation | Retinoic Acid |

| Further Catabolism | Retinoic Acid | Oxidation and Conjugation | Polar Metabolites |

Enzymatic Systems Involved in this compound Catabolism

The catabolism of this compound is believed to be initiated by enzymes capable of cleaving ether bonds. While the specific enzymes responsible for this compound cleavage have not been definitively identified, the Cytochrome P450 (CYP) family of enzymes is a strong candidate. nih.gov CYPs are well-known for their role in metabolizing a wide variety of xenobiotics and endogenous compounds, including the oxidative cleavage of ether linkages. metoree.comnih.gov

Once this compound is cleaved to retinol, a cascade of well-characterized enzymes is involved in its further metabolism. The conversion of retinol to retinaldehyde is catalyzed by alcohol dehydrogenases (ADHs) and retinol dehydrogenases (RDHs). The subsequent irreversible oxidation of retinaldehyde to retinoic acid is carried out by retinaldehyde dehydrogenases (RALDHs). The final steps of retinoic acid catabolism into more polar metabolites are primarily mediated by specific cytochrome P450 enzymes, notably members of the CYP26 family. nih.gov

| Metabolic Step | Enzyme Family/System | Substrate | Product |

|---|---|---|---|

| Ether Bond Cleavage (Hypothesized) | Cytochrome P450 (CYP) | This compound | Retinol |

| Retinol Oxidation | Alcohol/Retinol Dehydrogenases (ADH/RDH) | Retinol | Retinaldehyde |

| Retinaldehyde Oxidation | Retinaldehyde Dehydrogenases (RALDH) | Retinaldehyde | Retinoic Acid |

| Retinoic Acid Catabolism | Cytochrome P450 (CYP26) | Retinoic Acid | Oxidized Metabolites |

Comparative Metabolism within the Retinoid Family

The metabolism of this compound, once cleaved, is expected to mirror that of other retinoids, particularly retinol and retinyl esters. Retinyl esters, the storage form of vitamin A, undergo hydrolysis by retinyl ester hydrolases (REHs) to release retinol. nih.govmdpi.com This initial hydrolytic step is analogous to the proposed cleavage of the ether bond in this compound.

Once retinol is formed, its subsequent metabolic pathway to retinaldehyde and retinoic acid is a common route for all retinoids that can be converted to retinol. However, a key difference lies in the initial bioavailability of retinol. For retinyl esters, the rate of hydrolysis can regulate the release of retinol. Similarly, the rate of ether bond cleavage in this compound would be the rate-limiting step for the entry of its retinol moieties into the metabolic cascade.

Unlike retinoic acid, which is at the end of the oxidative pathway and cannot be converted back to retinol, this compound serves as a precursor to retinol. This places its metabolic position upstream, similar to retinyl esters.

Theoretical Models of Metabolic Flux

Theoretical models of metabolic flux, such as those based on 13C metabolic flux analysis (MFA), provide a framework for quantifying the rates of metabolic reactions in a biological system. While specific metabolic flux models for this compound have not been developed, the principles of MFA could be applied to understand its metabolism.

A hypothetical MFA study of this compound could involve the use of isotopically labeled this compound (e.g., with 13C). By tracking the incorporation of the isotopic label into downstream metabolites like retinol, retinaldehyde, and retinoic acid over time, it would be possible to quantify the rates of the key metabolic steps:

Rate of Ether Bond Cleavage: By measuring the rate of appearance of labeled retinol from labeled this compound.

Flux through the Retinol-Retinaldehyde-Retinoic Acid Pathway: By analyzing the distribution of the isotope label in these subsequent metabolites.

Catabolic Rate of Retinoic Acid: By determining the rate at which the labeled retinoic acid is converted into its oxidized products.

Such a model would provide valuable insights into the pharmacokinetics of this compound and how its metabolism is regulated within the broader context of retinoid homeostasis. These models are based on creating a network of all relevant biochemical reactions and then using computational algorithms to estimate the flux through each reaction that best fits the experimental isotopic labeling data.

Structure Activity Relationship Sar Analysis of Diretinyl Ether and Analogues

Advanced Analytical Chemistry Methodologies for Diretinyl Ether Research

High-Resolution Spectroscopic Techniques for Structural Characterizationresearchgate.netnih.govmdpi.com

High-resolution spectroscopy is fundamental to the structural elucidation of novel or synthesized organic molecules like diretinyl ether. researchgate.net These techniques probe the molecular structure at an atomic level, providing definitive evidence of connectivity, configuration, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed molecular structure of organic compounds in solution. researchgate.netmdpi.com For a molecule such as this compound, which consists of two retinol (B82714) moieties linked by an ether bond, NMR is indispensable for confirming the precise arrangement of atoms and the stereochemistry of its numerous double bonds.

One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide primary information. The ¹H NMR spectrum would reveal characteristic signals for the protons along the polyene chains, the methyl groups, and specifically the protons on the carbons adjacent to the ether linkage. The chemical shifts and coupling constants of these signals are highly sensitive to their electronic environment and spatial relationship with neighboring protons, allowing for detailed assignment. mdpi.com Similarly, the ¹³C NMR spectrum provides a count of unique carbon atoms and information about their hybridization state (sp², sp³).

Two-dimensional (2D) NMR experiments are essential for assembling the complete structural puzzle. Techniques like COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. For this compound, HMBC (Heteronuclear Multiple Bond Correlation) would be particularly crucial for identifying the ether linkage by showing long-range correlations between protons on one retinyl unit and carbons on the other, through the ether oxygen.

Table 1: Illustrative ¹H NMR Chemical Shift Assignments for a Hypothetical this compound Structure This table presents expected chemical shift (δ) ranges based on known values for retinol and related ether compounds. Actual values would require experimental verification.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Olefinic Protons | 5.5 - 7.0 | Doublet, Triplet, Multiplet |

| CH₂-O- | 4.0 - 4.5 | Doublet |

| Methyl Protons (on ring) | 1.0 - 1.2 | Singlet |

| Methyl Protons (on chain) | 1.6 - 2.0 | Singlet |

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns. researchgate.netresearchgate.net For this compound, high-resolution mass spectrometry (HRMS), for instance using an Orbitrap or TOF (Time-of-Flight) analyzer, would provide a highly accurate mass measurement, allowing for the confident determination of its elemental formula. nih.gov

Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common soft ionization techniques suitable for analyzing large, thermally labile molecules like this compound. The resulting mass spectrum would prominently feature the molecular ion peak ([M]⁺) or a protonated/adducted molecule (e.g., [M+H]⁺, [M+Na]⁺).

Tandem mass spectrometry (MS/MS) provides deeper structural information by inducing fragmentation of a selected precursor ion. nih.gov The fragmentation of the this compound molecular ion would be expected to yield characteristic product ions. Key fragmentation pathways would likely include:

Cleavage of the C-O ether bond: This would be a primary fragmentation, resulting in ions corresponding to a single retinyl unit.

Fragmentation along the polyene chain: Predictable losses of small neutral molecules like toluene (B28343) or xylene from the polyene backbone are characteristic of retinoids.

Loss of water: If fragmentation generates a retinol-like ion, subsequent loss of H₂O is a common pathway.

Advanced techniques such as Ultraviolet Photodissociation (UVPD) mass spectrometry can offer even more precise structural details, such as pinpointing the exact location of the ether linkage and the positions of double bonds within the structure. nih.gov

Table 2: Predicted Key Mass-to-Charge (m/z) Fragments for this compound in MS/MS Analysis (Assuming a molecular weight of 554.9 g/mol for C₄₀H₆₀O)

| Proposed Fragment | m/z (Theoretical) | Description |

| [M+H]⁺ | 555.47 | Protonated molecular ion |

| [M-H₂O+H]⁺ | 537.46 | Loss of water from the molecular ion |

| [C₂₀H₂₉]⁺ | 269.23 | Retinyl carbocation from ether bond cleavage |

| [C₂₀H₃₀O+H]⁺ | 287.24 | Retinol-like ion from ether bond cleavage |

Chromatographic Separation Techniques for Purity and Isomer Analysismdpi.comresearchgate.netnih.govnsf.gov

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures and isolating pure compounds. For this compound, which may exist as a mixture of geometric (cis/trans) isomers, chromatographic methods are essential for purity assessment and the isolation of individual isomers for further study. nih.gov

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the routine analysis, separation, and quantification of retinoids and their derivatives. nih.gov Due to its non-volatile and thermally sensitive nature, this compound is ideally suited for HPLC analysis.

Method development typically focuses on reversed-phase (RP-HPLC), where a nonpolar stationary phase (like C18 or C30) is used with a polar mobile phase. nih.govnih.gov The C30 column is often preferred for retinoid separations due to its enhanced shape selectivity, which is critical for resolving geometric isomers. nih.gov

The mobile phase usually consists of a mixture of solvents like methanol, acetonitrile, and water, often with small amounts of a modifier to improve peak shape. nih.gov A gradient elution, where the solvent composition is changed over the course of the analysis, is typically required to separate this compound from less retained starting materials (like retinol) and more retained nonpolar impurities. nih.gov Detection is commonly achieved using a photodiode array (PDA) detector, which can acquire full UV-Vis spectra, aiding in peak identification based on the characteristic absorption maxima of the retinoid chromophore. nih.gov

Table 3: Example HPLC Method Parameters for this compound Isomer Analysis

| Parameter | Condition |

| Column | Reversed-Phase C30, 250 x 4.6 mm, 3 µm particle size |

| Mobile Phase A | Methanol / Water (95:5, v/v) |

| Mobile Phase B | Methyl-tert-butyl ether (MTBE) |

| Gradient | 0-10 min, 100% A; 10-25 min, 0-100% B; 25-30 min, 100% B |

| Flow Rate | 1.0 mL/min |

| Detector | Photodiode Array (PDA) at 325 nm |

| Column Temperature | 25 °C |

Gas Chromatography (GC) is a powerful separation technique, but it is generally limited to analytes that are volatile and thermally stable. sigmaaldrich.com this compound itself has a high molecular weight and low volatility, making it unsuitable for direct GC analysis.

However, GC can be employed following a chemical derivatization step to convert the analyte into a more volatile form. sigmaaldrich.comdphen1.com While less common for a molecule like this compound, one could hypothetically cleave the ether bond and then derivatize the resulting retinol. A common derivatization reaction is trimethylsilylation, which involves reacting hydroxyl groups with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a volatile trimethylsilyl (B98337) (TMS) ether. sigmaaldrich.com

The resulting TMS-retinol derivative could then be analyzed by GC, often coupled with a mass spectrometer (GC-MS). dphen1.comscielo.br This approach could be used to quantify the total retinol content that constitutes the this compound molecule after a hydrolysis procedure.

Advanced Electrochemical and Hybrid Analytical Approachesnih.govscielo.br

Modern analytical research often leverages hybrid and advanced techniques to overcome the limitations of standalone methods. For this compound, these approaches can offer superior resolution, sensitivity, and structural information.

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are standard practice. LC-MS is the most powerful of these, combining the separation power of HPLC with the sensitive and specific detection of mass spectrometry. researchgate.net An LC-MS/MS method would allow for the separation of this compound isomers, each of which could then be independently fragmented to confirm their structure. nih.gov

Micellar Electrokinetic Chromatography (MEKC) is a capillary electrophoresis technique that separates compounds based on their partitioning between a surfactant (micelle) and the surrounding aqueous buffer. MEKC has proven effective for separating hydrophobic isomers, such as different types of divinyl ethers, with extremely high efficiency. nih.gov This high-resolution technique could potentially be adapted to achieve baseline separation of challenging this compound isomers that may co-elute in standard HPLC.

Electrochemical analysis itself, while more commonly applied to compounds undergoing redox reactions, can be used in specialized detectors for HPLC. These detectors can offer high sensitivity for electroactive species. While the ether linkage itself is not readily electroactive, the extended polyene system of the retinyl moieties might be susceptible to oxidation or reduction at specific potentials, potentially offering a selective detection method.

Microfluidic and Miniaturized Analytical Systems for Retinoid Analysis

The evolution of analytical chemistry has seen a consistent trend towards the miniaturization of analytical systems. nih.gov This move towards smaller, more efficient technology offers a multitude of advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening and automation. theanalyticalscientist.comresearchgate.net In the context of retinoid analysis, where samples can be precious and complex, microfluidic and miniaturized analytical systems, often referred to as "lab-on-a-chip" or micro-total-analysis-systems (µTAS), are emerging as powerful tools. espci.frunizg.hr These systems integrate various analytical steps, such as sample preparation, separation, and detection, onto a single microscale device. espci.fr

Microfluidic devices offer precise control over the cellular microenvironment, which is particularly beneficial in studying the biological effects and metabolism of retinoids in cell cultures. nih.govmdpi.com For instance, microfluidic platforms have been utilized to culture retinal organoids, providing a more in vivo-like environment for studying retinal development and disease, where retinoids play a crucial role. nih.govnih.gov While direct analysis of this compound using these systems is not extensively documented in current literature, the methodologies developed for other retinoids are highly applicable.

The primary advantages of employing microfluidic systems for the analysis of retinoids, and by extension this compound, include:

Reduced Sample Volume: The ability to work with picoliter to nanoliter sample volumes is a significant advantage when dealing with limited biological samples. unizg.hr

Faster Analysis: The small dimensions of microchannels lead to faster diffusion and shorter separation times compared to conventional methods like high-performance liquid chromatography (HPLC). umich.edu

Increased Sensitivity: Miniaturized systems can lead to improved sensitivity due to smaller detection volumes and reduced background noise. researchgate.net

Integration and Automation: µTAS can integrate multiple analytical processes, reducing manual intervention and improving reproducibility. unizg.hr

Portability: The small footprint of these devices allows for the development of portable analytical instruments for on-site analysis. nih.gov

Several microfluidic techniques have been adapted for the analysis of small molecules like retinoids. These often involve coupling miniaturized separation techniques with sensitive detection methods.

| Technique | Principle | Advantages for Retinoid Analysis | Challenges |

| Microchip Electrophoresis | Separation of charged molecules in microchannels based on their electrophoretic mobility. | High separation efficiency, rapid analysis times. | Limited to charged or chargeable retinoid species; potential for adsorption to channel walls. |

| Micellar Electrokinetic Chromatography (MEKC) on a chip | Separation of neutral and charged molecules using micelles as a pseudostationary phase in an electrophoretic system. | Capable of separating a wide range of retinoids, including neutral species. | Complex separation mechanism; optimization of surfactant concentration is crucial. |

| Micro-liquid Chromatography (µLC) | Downscaled version of conventional HPLC, utilizing packed microcolumns. | High resolving power, compatible with various detectors (e.g., mass spectrometry). | Higher backpressure; fabrication of uniform packing in microchannels can be difficult. |

| Droplet Microfluidics | Encapsulation of individual cells or molecules in picoliter-sized droplets for high-throughput analysis. | Enables single-cell analysis of retinoid metabolism; high-throughput screening of retinoid effects. | Droplet generation and manipulation require precise control; potential for analyte leakage between phases. |

Detailed Research Findings:

Research in the application of miniaturized systems for vitamin analysis has demonstrated their potential. For example, a lab-on-a-chip system based on chemiluminescence has been developed for the rapid determination of vitamin B12. rsc.org This system integrates micromixers and a spiral microchannel for detection, achieving a low limit of detection and requiring only a small sample volume. rsc.org While focused on a different vitamin, the principles of microfluidic sample handling and detection are transferable to the analysis of hydrophobic molecules like retinoids.

Furthermore, portable devices have been developed for the measurement of vitamin A in fortified foods, showcasing the potential for on-site quality control. nih.gov These devices often utilize colorimetric reactions adapted to a miniaturized format. nih.gov Such approaches could potentially be modified for the detection of this compound and other retinoids in various matrices.

The development of novel materials and fabrication techniques, such as 3D printing, is further advancing the capabilities of microfluidic devices, allowing for the creation of more complex and integrated systems. theanalyticalscientist.com These advancements are expected to further enhance the application of miniaturized analytical systems in retinoid research, enabling more precise and efficient analysis of compounds like this compound in the future.

Future Directions and Emerging Research Avenues for Diretinyl Ether

Integration of Multi-Omics Data for a Systems-Level Understanding

A comprehensive understanding of diretinyl ether's role in biological systems necessitates a multi-pronged, "omics" approach. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers could begin to piece together the complex puzzle of its function. This systems-level perspective would move beyond the study of single molecules to the analysis of entire biological pathways and networks. nih.govmdpi.com

For instance, a multi-omics study on cells or tissues exposed to this compound could reveal alterations in gene expression (transcriptomics), corresponding changes in protein levels (proteomics), and shifts in metabolic pathways (metabolomics). This integrated data could help identify the cellular machinery that interacts with or is influenced by this compound. Such an approach has been successfully applied to other areas of retinoid research, revealing novel signaling axes and metabolic hubs. nih.govbiorxiv.org

Table 1: Potential Multi-Omics Approaches for this compound Research

| Omics Layer | Potential Research Question | Expected Outcome |

| Transcriptomics | Does this compound alter the expression of genes involved in retinoid metabolism or signaling? | Identification of genes and pathways regulated by this compound. |

| Proteomics | Which proteins physically interact with this compound? | Discovery of this compound-binding proteins and their cellular functions. |

| Metabolomics | How does this compound influence the broader retinoid metabolic network? | Understanding of how this compound is synthesized, degraded, and how it impacts other metabolites. |

Advanced Computational Simulations and Artificial Intelligence in Retinoid Research

In the absence of extensive experimental data, advanced computational simulations and artificial intelligence (AI) offer a powerful toolkit to predict the behavior and potential functions of this compound. Molecular docking simulations, for example, could predict the binding affinity of this compound to various nuclear receptors and other proteins known to interact with retinoids. nih.gov This could provide initial clues as to whether it acts as a signaling molecule.

Furthermore, machine learning algorithms could be trained on existing data from other retinoids to predict the potential biological activities of this compound. These computational approaches can help prioritize experimental studies and generate testable hypotheses, saving significant time and resources. nih.gov

Exploration of Novel Enzymatic Biocatalysts for Ether Modification

The metabolism of this compound, particularly the cleavage of its ether bond, is a critical area for investigation. While the enzymatic hydrolysis of retinyl esters is well-documented, the enzymes responsible for cleaving the more stable ether linkage in compounds like this compound are not well understood. mdpi.comwikipedia.org

Future research could focus on identifying and characterizing novel enzymatic biocatalysts capable of modifying this compound. This could involve screening microbial populations or using protein engineering techniques to design enzymes with specific activity towards this substrate. Understanding the enzymatic processes that govern the breakdown and potential activation of this compound is fundamental to unraveling its biological roles.

Directed Studies on Specific Physiological Roles Beyond General Retinoid Functions

While retinoids are most famously associated with the visual cycle and gene regulation, individual retinoids can have highly specific physiological roles. nih.govnih.govnih.gov Directed studies are needed to explore whether this compound has functions beyond the canonical roles of vitamin A.

Given that some synthetic retinyl ethers have shown promise as cancer chemopreventive agents, one avenue of investigation could be the effect of this compound on cell proliferation and differentiation in various cancer cell lines. nih.gov Another area of interest could be its role in skin physiology, as the skin is a major site of retinoid storage and metabolism. researchgate.netnih.gov These focused studies, guided by initial insights from omics and computational data, will be crucial in defining the specific contributions of this compound to health and disease.

Q & A

Q. What are common pitfalls in designing kinetic studies of this compound’s hydrolysis?

Q. How can researchers mitigate bias in peer review of this compound-related manuscripts?

Q. Key Resources for Methodological Rigor

- Data Repositories : Figshare, Zenodo (ensure FAIR principles: Findable, Accessible, Interoperable, Reusable) .

- Ethical Guidelines : Institutional IRB protocols, COPE (Committee on Publication Ethics) .

- Statistical Tools : R or Python packages for multivariate analysis; Prism for graphical data representation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.